molecular formula CH4AsO3- B1230870 Methylarsonate(1-)

Methylarsonate(1-)

Cat. No.: B1230870
M. Wt: 138.962 g/mol
InChI Key: QYPPRTNMGCREIM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methylarsonate(1−) (MA(V)), also known as monomethylarsonate, is an organic arsenic compound formed during the metabolic methylation of inorganic arsenic in biological systems. It is a key intermediate in the biotransformation pathway of arsenic, where inorganic arsenate (As(V)) is sequentially reduced and methylated to produce methylated species such as MA(V) and dimethylarsinate (DMA(V)) . MA(V) is less toxic than inorganic arsenic (As(III) and As(V)) but more toxic than fully methylated species like arsenobetaine (AB) or trimethylarsine oxide (TMAO) . Structurally, MA(V) features a tetrahedral geometry with a methyl group bonded to an arsenic atom, which is further coordinated to three oxygen atoms . Its pKa values (pKa1 = 3.6) suggest moderate acidity, influencing its solubility and reactivity in aqueous environments .

MA(V) is commonly detected in environmental matrices (e.g., natural waters, soils) and biological samples (e.g., human urine), where it serves as a biomarker for arsenic exposure . Its presence in ecosystems is linked to microbial methylation processes, which play a critical role in arsenic biogeochemistry .

Properties

Molecular Formula

CH4AsO3-

Molecular Weight

138.962 g/mol

IUPAC Name

hydroxy(methyl)arsinate

InChI

InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-1

InChI Key

QYPPRTNMGCREIM-UHFFFAOYSA-M

SMILES

C[As](=O)(O)[O-]

Canonical SMILES

C[As](=O)(O)[O-]

Synonyms

disodium methanearsonate
methanearsonic acid
methylarsonate
methylarsonic acid
methylarsonous acid
monomethylarsonic acid
monomethylarsonic acid, ammonium, iron (3+) salt
monomethylarsonic acid, calcium salt (2:1)
monomethylarsonic acid, dimercury (1+) salt
monomethylarsonic acid, dipotassium salt
monomethylarsonic acid, disodium salt
monomethylarsonic acid, iron (2+) salt (3:2)
monomethylarsonic acid, iron salt
monomethylarsonic acid, monoammonium salt
monomethylarsonic acid, monocalcium salt
monomethylarsonic acid, monosodium salt
monomethylarsonic acid, zinc salt
monosodium methanearsonate
MSMA
sodium methanearsonate

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Structural Properties
Property Methylarsonate(1−) (MA(V)) Dimethylarsinate (DMA(V)) Trimethylarsine Oxide (TMAO) Arsenobetaine (AB)
Chemical Formula CH₃AsO₃⁻ (CH₃)₂AsO₂⁻ (CH₃)₃AsO (CH₃)₃As⁺CH₂COO⁻
Structure Tetrahedral Tetrahedral Trigonal pyramidal Zwitterionic
pKa Values pKa1 = 3.6 pKa1 = 6.2 pKa ≈ 4.5 (estimated) pKa ≈ 2.1 (carboxyl group)
Solubility in Water High High Moderate Very high
Environmental Sources Microbial methylation Microbial methylation Degradation of AB Marine organisms

Key Differences :

  • Methylation Degree : MA(V) has one methyl group, DMA(V) has two, and TMAO has three, influencing their polarity and environmental mobility.
  • Toxicity Hierarchy: Inorganic As(III) > As(V) > MA(III) > DMA(III) > MA(V) ≈ DMA(V) > TMAO > AB .

Key Findings :

  • MA(V) and DMA(V) are more toxic than TMAO and AB due to their capacity to generate reactive oxygen species (ROS) during metabolic processes .
  • In mice, inorganic arsenic compounds induce hepatic zinc-thionein at doses an order of magnitude lower than MA(V) or DMA(V), reflecting their higher toxicity .
Analytical Detection and Environmental Behavior
Parameter MA(V) DMA(V) TMAO AB
Hydride Generation Efficiency 68% (vs. As(III)) 75% (vs. As(III)) <5% (vs. As(III)) Non-detectable
HPLC Retention Time 8.2 min (anion-exchange) 10.5 min (anion-exchange) 12.1 min (cation-exchange) 5.4 min (cation-exchange)
Environmental Mobility High (adsorbs to Fe/Mn oxides) Moderate Low (volatilizes) Very low (stable in water)

Key Insights :

  • MA(V) and DMA(V) are efficiently detected via hydride generation-coupled ICP-MS, but arsenosugars can interfere due to partial hydride formation .
  • In phytoplankton, As(V) uptake is 3–5× higher than MA(V), suggesting MA(V) has lower bioavailability in aquatic systems .

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